molecular formula C26H23N3O2S B2759168 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 892979-16-7

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2759168
CAS No.: 892979-16-7
M. Wt: 441.55
InChI Key: HQEQKNYZYOVJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide is a synthetic small molecule characterized by a fused benzothiophene-quinoline scaffold. The compound features a methylcarbamoyl group at the 3-position of the tetrahydrobenzothiophene ring and a phenyl substituent at the 2-position of the quinoline moiety.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-27-25(31)23-18-12-6-8-14-22(18)32-26(23)29-24(30)19-15-21(16-9-3-2-4-10-16)28-20-13-7-5-11-17(19)20/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQKNYZYOVJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis, which are typical methods for synthesizing thiophene derivatives . These reactions generally involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling, due to its efficiency and scalability, is often preferred for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), focusing on structural modifications, synthetic methodologies, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents (Benzothiophene Ring) Quinoline Substituents Key Functional Groups Biological Activity (If Reported)
Target Compound: N-[3-(Methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide 3-Methylcarbamoyl 2-Phenyl Carboxamide, Methylcarbamoyl Not explicitly reported
Analog 1: N-(6-tert-Butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-isopropoxyphenyl)quinoline-4-carboxamide 3-Carbamoyl, 6-tert-Butyl 2-(4-Isopropoxyphenyl) Carboxamide, Isopropoxy Likely anti-proliferative (inferred from similar quinoline derivatives )
Analog 2: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide 3-Cyano 2-(3-Propoxyphenyl) Carboxamide, Cyano, Propoxy Not explicitly reported
Analog 3: (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b) 3-Cyano N/A (Non-quinoline scaffold) Cyano, Enamide Anti-proliferative activity (reported IC₅₀ values in μM range)

Structural Modifications and Implications

  • Substituents on the Benzothiophene Ring: The methylcarbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the tert-butyl group in Analog 1, which introduces steric bulk but improves metabolic stability .
  • Quinoline Substituents: The 2-phenyl group in the target compound contrasts with the 4-isopropoxyphenyl (Analog 1) and 3-propoxyphenyl (Analog 2) groups. Alkoxy substituents (e.g., isopropoxy, propoxy) may improve solubility but reduce membrane permeability due to increased polarity .

Pharmacological Inferences

  • While the target compound lacks explicit activity data, Analog 3’s anti-proliferative effects (IC₅₀ = 1.2–3.8 μM against cancer cell lines) suggest that the benzothiophene-enamide scaffold is critical for cytotoxicity .
  • The quinoline-carboxamide moiety in Analogs 1 and 2 may target kinase or topoisomerase pathways, as seen in FDA-approved drugs like imatinib .

Biological Activity

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₇N₃O₂S
  • Molecular Weight : 341.47 g/mol
  • CAS Number : 892982-99-9

The structure includes a benzothiophene moiety and a phenylquinoline core, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has shown potential as an enzyme inhibitor , which can modulate biochemical pathways linked to diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

Research indicates that compounds with similar structures have been assessed for their inhibitory effects on key enzymes involved in neurotransmitter regulation and cancer progression:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO can increase levels of neurotransmitters like serotonin and dopamine, which are crucial in treating depression.
  • Cholinesterases (AChE and BChE) : Inhibition of these enzymes can enhance cholinergic signaling, beneficial in Alzheimer's disease therapy.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds. Here are key findings:

StudyCompoundTargetIC50 ValueNotes
2iMAO-A1.38 µMSelective inhibitor
2pMAO-B2.48 µMSignificant inhibition
VariousNorA (Staphylococcus aureus)N/AStructure-activity relationship established

These studies emphasize the importance of structural modifications in enhancing the inhibitory potency against specific targets.

Case Studies

  • Inhibition of MAO : A study demonstrated that derivatives similar to this compound exhibited potent inhibition against MAO-A and MAO-B. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring significantly affected inhibitory potency .
  • Anticancer Activity : Another investigation focused on the anticancer properties of quinoline derivatives. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.

Q & A

Basic: What are the critical steps and optimized reaction conditions for synthesizing this compound?

Synthesis typically involves multi-step protocols, including:

  • Core scaffold assembly : Cyclization of tetrahydrobenzothiophene derivatives under controlled pH (e.g., 7.0–8.0) and temperature (60–80°C) to ensure regioselectivity .
  • Carboxamide coupling : Use of coupling agents like EDCI/HOBt or DCC in anhydrous DMF/DCM, monitored by TLC for completion .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
    Key controls : Reaction progress tracking via 1^1H-NMR and IR (e.g., C=O stretch at 1640–1660 cm1^{-1}) to confirm intermediate formation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological approaches include:

  • Standardized solvent systems : Use deuterated DMSO or CDCl3_3 for 1^1H-NMR to minimize solvent-induced shift variations .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent conformational changes (e.g., rotamers) causing split peaks .
  • Crystallographic validation : Compare experimental X-ray structures (refined via SHELXL) with DFT-calculated geometries to identify discrepancies in bond angles or torsional strains .
    Case study : Batch-dependent quinoline ring puckering in related compounds caused ±0.3 ppm 1^1H-NMR deviations, resolved via crystallographic refinement .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • 1^1H/13^13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR spectroscopy : Confirm carbamoyl (N–H stretch: 3300–3450 cm1^{-1}) and quinoline C=O (1640–1660 cm1^{-1}) .
  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and purity (>98%) .

Advanced: What computational strategies can predict the compound’s binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into homology-modeled protein structures (e.g., kinase domains) using flexible side-chain algorithms .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
  • DFT calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps for SAR analysis .

Advanced: How to troubleshoot low yields in the final carboxamide coupling step?

  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
  • Moisture control : Conduct reactions under argon with molecular sieves to prevent hydrolysis of activated intermediates .
  • Byproduct analysis : Use LC-MS to identify unreacted starting materials or dimerization products, adjusting stoichiometry (1.2–1.5 eq. amine) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for powder handling to prevent inhalation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies?

  • H-bond networks : Identify key interactions (e.g., carbamoyl NH with Asp93 in target enzymes) using SHELXL-refined H-bond distances (<3.0 Å) .
  • Torsional angles : Correlate quinoline-phenyl dihedral angles (from .cif files) with bioactivity trends .
  • Packing analysis : Assess π-π stacking (3.5–4.0 Å) in crystal lattices to guide solubility modifications .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of EGFR or VEGFR2 .
  • Microtubule stabilization : Monitor tubulin polymerization via fluorescence (ex/em 355/460 nm) .

Advanced: How to address discrepancies in biological activity between enantiomers?

  • Chiral separation : Use HPLC with Chiralpak® columns (e.g., IA or IB) to isolate R/S enantiomers .
  • Circular dichroism (CD) : Compare CD spectra (190–250 nm) to confirm enantiopurity .
  • Crystallographic chirality : Assign absolute configuration via anomalous dispersion in SHELXL-refined structures .

Advanced: What strategies optimize solubility for in vivo studies without altering pharmacophores?

  • Prodrug design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
  • Co-crystallization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via inclusion complexes .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.